molecular formula C8H18O B103523 2,5-Dimethyl-3-hexanol CAS No. 19550-07-3

2,5-Dimethyl-3-hexanol

Cat. No.: B103523
CAS No.: 19550-07-3
M. Wt: 130.23 g/mol
InChI Key: SNKTZHPOKPYBPT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-hexanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in a hexane chain, which also has methyl groups attached to the second and fifth carbon atoms. This compound is known for its use in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-3-hexanol can be synthesized through several methods. One common method involves the epoxidation of isovaleric acid. The process begins with the reaction of isovaleric acid with benzoyl peroxide or propionyl peroxide to generate an epoxide. This intermediate then undergoes a dehydration cyclization reaction to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of the corresponding ketone, 2,5-Dimethyl-3-hexanone. This method is preferred due to its efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2,5-Dimethyl-3-hexanone

    Reduction: Corresponding alkanes

    Substitution: Alkyl halides

Scientific Research Applications

2,5-Dimethyl-3-hexanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-3-hexanone
  • 3-Hexanol
  • 2,5-Dimethyl-2-hexanol
  • 2,5-Dimethyl-4-hexanol

Uniqueness

2,5-Dimethyl-3-hexanol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to its isomers, it exhibits different boiling points, solubility, and reactivity. For instance, the presence of the hydroxyl group at the third carbon atom and the methyl groups at the second and fifth positions result in unique steric and electronic effects, influencing its behavior in chemical reactions .

Properties

IUPAC Name

2,5-dimethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6(2)5-8(9)7(3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKTZHPOKPYBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871300
Record name 2,5-Dimethylhexan-3-ol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-07-3
Record name 2,5-Dimethyl-3-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-07-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylhexan-3-ol
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Record name 2,5-Dimethyl-3-hexanol
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Record name 2,5-Dimethylhexan-3-ol
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Record name 2,5-dimethylhexan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper explores calorimetric properties of octanol isomers. Could you elaborate on the significance of studying such properties for a compound like 2,5-Dimethyl-3-hexanol, and how these properties might influence its potential applications?

A1: Understanding the calorimetric properties, such as heat capacity and enthalpy of fusion, of this compound provides valuable insights into its physical behavior and interactions at a molecular level. [] For instance, heat capacity data can be used to predict its behavior as a solvent or in mixtures, potentially influencing its suitability for specific applications. Furthermore, knowledge of enthalpy of fusion is crucial for processes involving phase transitions, like crystallization or purification, which are essential considerations for industrial applications. []

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